(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1266111-77-6
VCID: VC21263240
InChI: InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1
SMILES: C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1266111-77-6

Cat. No.: VC21263240

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride - 1266111-77-6

Specification

CAS No. 1266111-77-6
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name (2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1
Standard InChI Key FRODNUGAMWRMKQ-LYCTWNKOSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
SMILES C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Canonical SMILES C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl

Introduction

Chemical Identity and Classification

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride belongs to the class of pyrrolidine derivatives, specifically a substituted proline analog. The compound is characterized by a pyrrolidine ring with a carboxylic acid group at the 2-position and a 4-cyanobenzyl substituent at the 4-position. The stereochemistry is explicitly defined as (2S,4R), indicating specific spatial arrangements at these chiral centers that are critical to its chemical behavior and potential biological activity .

The compound is registered with CAS number 1266111-77-6, which uniquely identifies it in chemical databases and literature. It is also known by alternative chemical names including "(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride" and "trans-4-(4-Cyanobenzyl)-L-proline hydrochloride," reflecting its structural characteristics and stereochemical configuration .

This pyrrolidine derivative represents an important class of compounds that often serve as building blocks in more complex molecular synthesis, particularly in pharmaceutical applications. The presence of the cyano group on the benzyl substituent introduces specific electronic properties that can affect its reactivity and binding characteristics in biochemical contexts.

Molecular Properties and Structural Characteristics

Basic Molecular Information

The detailed molecular properties of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride are summarized in Table 1, providing a comprehensive overview of its structural characteristics and identifiers.

Table 1: Molecular Properties of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

PropertyValue
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
CAS Registry Number1266111-77-6
IUPAC Name(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
InChIKeyFRODNUGAMWRMKQ-LYCTWNKOSA-N
Canonical SMILESC1C(CNC1C(=O)O)CC2=CC=CC=C2C#N.Cl

The compound contains two nitrogen atoms, one in the pyrrolidine ring and the other in the cyano group, along with two oxygen atoms in the carboxylic acid moiety . The chlorine present in the molecular formula represents the hydrochloride salt form of the compound.

Stereochemical Features

The stereochemistry of this compound is a defining characteristic, with specific configurations at the 2 and 4 positions of the pyrrolidine ring. The (2S,4R) designation indicates:

  • At the 2-position (the carbon bearing the carboxylic acid group), the configuration is S, following the Cahn-Ingold-Prelog priority rules

  • At the 4-position (the carbon bearing the 4-cyanobenzyl substituent), the configuration is R

This specific stereochemical arrangement contributes to the compound's three-dimensional structure and potentially to its biochemical behavior. The trans configuration between these substituents (reflected in one of its alternate names as "trans-4-(4-Cyanobenzyl)-L-proline hydrochloride") indicates they are on opposite sides of the pyrrolidine ring plane .

Synthesis and Production Methods

Typically, the synthesis of such stereochemically defined pyrrolidine derivatives involves:

  • Starting with an appropriately protected proline derivative

  • Introducing the 4-cyanobenzyl group through stereoselective alkylation or similar transformations

  • Controlling the stereochemistry at the 4-position through selected reagents and reaction conditions

  • Deprotection and salt formation to yield the final hydrochloride product

Applications and Research Relevance

Pharmaceutical Research

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in pharmaceutical research, particularly as:

  • A building block for more complex drug candidates

  • A scaffold for structure-activity relationship studies

  • An intermediate in the synthesis of bioactive compounds

The pyrrolidine core is found in numerous pharmaceutically active compounds, making derivatives like this valuable for medicinal chemistry exploration. The presence of the cyano group provides a potential site for further modification or as a bioisostere for other functional groups in drug design.

SupplierLocationAdditional Information
EKC Technology, Ltd.United KingdomFounded in 1996, specializes in high-quality chemical products
LEAP CHEM CO., LTD.ChinaSpecialized fine chemical supplier with approximately 1,631,010 visits to its shop
Farmak, a.s.Czech RepublicLeading chemical manufacturer founded in early 1990s
Shanghai HC Biotech Co., Ltd.ChinaLeading manufacturer of amino acids and derivatives
Suzhou Tianma Specialty Chemicals Co., Ltd.ChinaChemical manufacturer
Luoyang Desheng Bio-Tech Co., Ltd.ChinaBiochemical supplier
Yancheng Jiangzhong Chemicals Co., Ltd.ChinaFounded in 2002, has production facilities and a sales office in Shanghai
Wuhan Baoyuan Technology Development Co., Ltd.ChinaChemical supplier
Wenzhou Joyous Industry Co., Ltd.ChinaChemical supplier
Hangzhou Taixin pharmachem Co., Ltd.ChinaChemical supplier

The compound is marketed primarily as a research chemical or biochemical reagent, with suppliers emphasizing its utility in laboratory research settings . Many suppliers offer various package sizes and purity grades to accommodate different research needs and budgets.

Structure-Activity Relationships and Comparative Analysis

Comparison with Positional Isomers

An interesting structural analog is (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049743-86-3), which differs only in the position of the cyano group on the benzyl ring (2-position versus 4-position). This positional isomer likely exhibits different electronic properties and spatial arrangements that could significantly affect its biochemical behavior and reactivity patterns.

The different positioning of the cyano group affects:

Comparison with Other Substituted Analogs

Another related compound is (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049733-29-0), which maintains the same pyrrolidine core structure but replaces the cyano group with a fluorine atom at the 2-position of the benzyl ring . This substitution alters:

  • The electronic properties (fluorine vs. cyano group)

  • The size and shape of the molecule

  • Potential metabolic pathways and stability

These structural variations provide valuable insights into structure-activity relationships, potentially guiding the design of compounds with specific properties or biological activities.

Analytical Methods and Characterization

Standard analytical methods for the characterization of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Mass Spectrometry for molecular weight confirmation

  • Infrared Spectroscopy for functional group identification

  • X-ray crystallography for absolute stereochemical confirmation

These analytical techniques are essential for ensuring the identity, purity, and stereochemical integrity of the compound, particularly when used in research applications where structural precision is critical.

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